N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives. This compound is characterized by a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the pyrrolidinylmethyl and dimethylphenyl groups further enhances its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine, pyrrolidine, and thiazepane derivatives. The synthetic route may involve:
Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where pyrrolidine is introduced to the thiazepane ring.
Attachment of the Dimethylphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, altering cellular signaling pathways.
Ion Channels: The compound could modulate ion channel activity, influencing cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-3-(morpholin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
- N-(3,4-dimethylphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to the specific combination of its functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-15-6-7-17(12-16(15)2)20-19(23)22-10-5-11-24-14-18(22)13-21-8-3-4-9-21/h6-7,12,18H,3-5,8-11,13-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSADLSXDPLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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